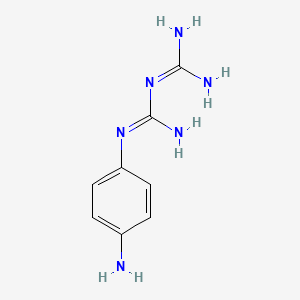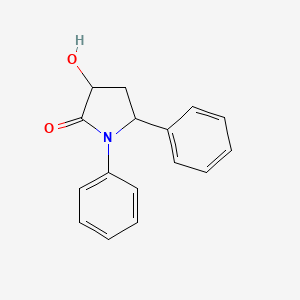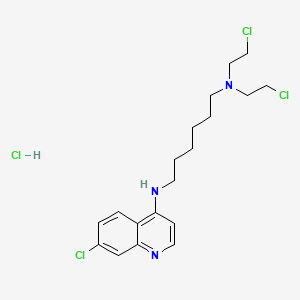
N',N'-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride is a synthetic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride typically involves multiple steps:
Formation of the Chloroquinoline Intermediate: The initial step involves the synthesis of the 7-chloroquinoline moiety. This can be achieved through the chlorination of quinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Alkylation: The next step involves the alkylation of the chloroquinoline intermediate with hexane-1,6-diamine. This reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Formation of the Final Compound: The final step involves the introduction of the 2-chloroethyl groups. This can be achieved through the reaction of the intermediate with 2-chloroethylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of quinoline N-oxides, while reduction could yield the corresponding amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on antimalarial, antibacterial, and anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It may find use in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride likely involves interaction with specific molecular targets and pathways. For example:
Antimalarial Activity: The compound may inhibit the heme detoxification pathway in Plasmodium parasites, similar to other quinoline derivatives.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with DNA or disrupting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Mefloquine: A quinoline-based antimalarial drug.
Uniqueness
N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride is unique due to its combination of chloroethyl and chloroquinoline moieties, which may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives.
Propriétés
Numéro CAS |
88618-72-8 |
|---|---|
Formule moléculaire |
C19H27Cl4N3 |
Poids moléculaire |
439.2 g/mol |
Nom IUPAC |
N',N'-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride |
InChI |
InChI=1S/C19H26Cl3N3.ClH/c20-8-13-25(14-9-21)12-4-2-1-3-10-23-18-7-11-24-19-15-16(22)5-6-17(18)19;/h5-7,11,15H,1-4,8-10,12-14H2,(H,23,24);1H |
Clé InChI |
OPTIZUCWVPIJMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCCCCN(CCCl)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
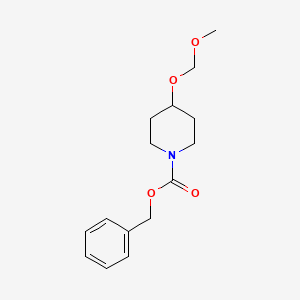
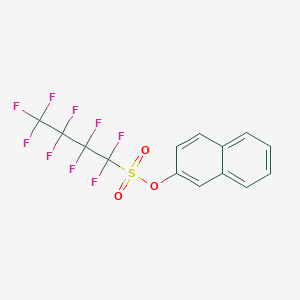
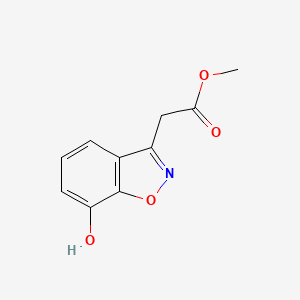



![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)
